molecular formula C11H13ClF3NO B1454419 3-{[2-(4-Chlorophenyl)ethyl]amino}-1,1,1-trifluoropropan-2-ol CAS No. 1410612-84-8

3-{[2-(4-Chlorophenyl)ethyl]amino}-1,1,1-trifluoropropan-2-ol

Cat. No.: B1454419
CAS No.: 1410612-84-8
M. Wt: 267.67 g/mol
InChI Key: XQGUGABJTYSZHY-UHFFFAOYSA-N
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Description

3-{[2-(4-Chlorophenyl)ethyl]amino}-1,1,1-trifluoropropan-2-ol is a chemical compound that features a trifluoropropanol backbone with a 4-chlorophenylethylamino substituent

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-{[2-(4-Chlorophenyl)ethyl]amino}-1,1,1-trifluoropropan-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range produces optimal results without causing significant toxicity . At high doses, the compound can induce oxidative stress, cellular damage, and other toxic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to altered metabolic flux and changes in metabolite levels . These interactions can have significant implications for cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its efficacy and toxicity, as well as its overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can influence its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-Chlorophenyl)ethyl]amino}-1,1,1-trifluoropropan-2-ol typically involves the reaction of 4-chlorophenylethylamine with 1,1,1-trifluoro-2-propanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-Chlorophenyl)ethyl]amino}-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.

Scientific Research Applications

3-{[2-(4-Chlorophenyl)ethyl]amino}-1,1,1-trifluoropropan-2-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylethylamine: Shares the phenylethylamine backbone but lacks the trifluoropropanol moiety.

    1,1,1-Trifluoro-2-propanol: Contains the trifluoropropanol structure but lacks the phenylethylamine substituent.

Uniqueness

3-{[2-(4-Chlorophenyl)ethyl]amino}-1,1,1-trifluoropropan-2-ol is unique due to the combination of the trifluoropropanol backbone and the 4-chlorophenylethylamino substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-[2-(4-chlorophenyl)ethylamino]-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClF3NO/c12-9-3-1-8(2-4-9)5-6-16-7-10(17)11(13,14)15/h1-4,10,16-17H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGUGABJTYSZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNCC(C(F)(F)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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